

Application Notes & Protocols: PA (224-233) Peptide-Based Influenza Vaccine Model

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Compound of Interest

Compound Name: PA (224-233), Influenza

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Introduction

Influenza A viruses pose a significant global health threat due to their ability to cause seasonal epidemics and occasional pandemics. While current vaccines primarily induce antibody responses against the highly variable surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), there is a growing need for vaccines that elicit broader and more durable immunity. T-cell mediated immunity, particularly from cytotoxic T-lymphocytes (CTLs), offers a promising alternative by targeting conserved internal viral proteins.[1]

This document provides a detailed framework for the development and preclinical evaluation of a peptide-based influenza vaccine model targeting a conserved epitope from the influenza A virus polymerase acidic protein (PA). Specifically, it focuses on the PA (224-233) peptide, a known immunodominant CTL epitope restricted by the murine MHC class I molecule H-2Db.[2][3][4] The protocols outlined herein cover peptide synthesis, vaccine formulation, immunization of a murine model, and subsequent immunological and efficacy assessments.

Materials and Reagents

Peptide Synthesis and Vaccine Formulation

Component	Description	Recommended Supplier
PA (224-233) Peptide	Sequence: SSLENFRAYV. Purity: >95% (HPLC).	Custom Peptide Synthesis Service
Adjuvant	CpG Oligodeoxynucleotide (ODN) 1826.	InvivoGen
Emulsifier	Incomplete Freund's Adjuvant (IFA).	Sigma-Aldrich
Buffers & Solvents	Sterile Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).	VWR, Thermo Fisher Scientific

Animal Model and Challenge Virus

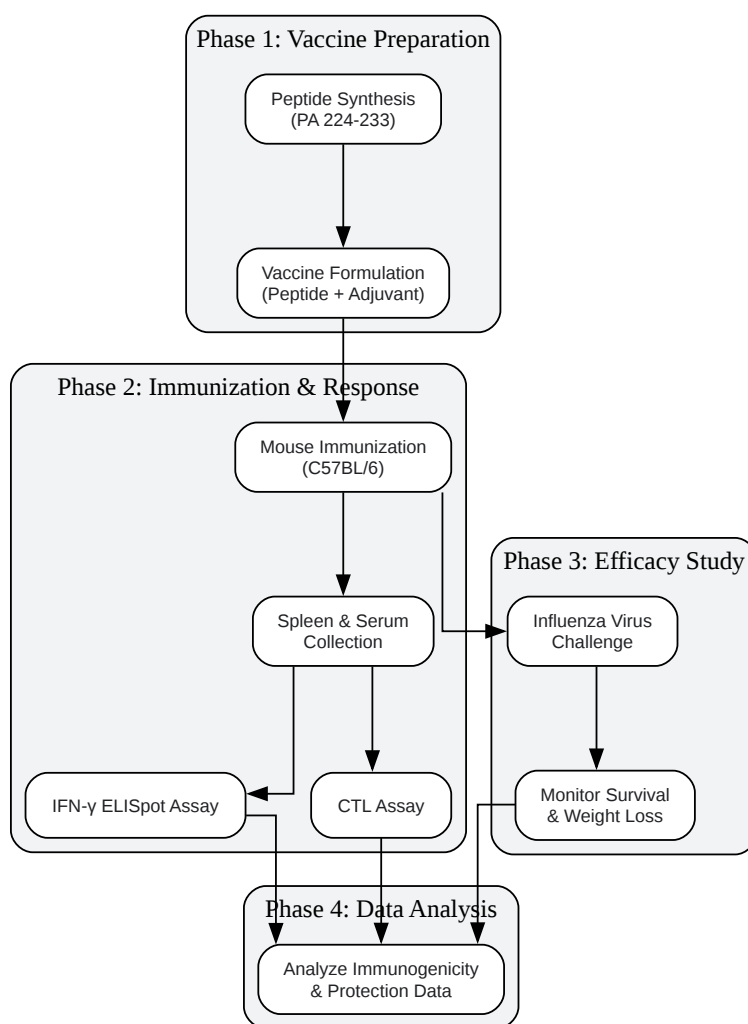
Item	Description
Animal Model	Female C57BL/6 mice, 6-8 weeks old.
Challenge Virus	Mouse-adapted influenza A/PR/8/34 (H1N1) virus.

Immunological Assay Kits

Assay	Kit	Recommended Supplier
ELISpot	Mouse IFN- γ ELISpotPRO Kit.	Mabtech
CTL Assay	CytoTox 96® Non-Radioactive Cytotoxicity Assay.	Promega

Experimental Workflow

The overall experimental workflow is designed to assess the immunogenicity and protective efficacy of the PA (224-233) peptide vaccine. The process involves synthesizing and formulating the vaccine, immunizing mice, evaluating the resulting T-cell response, and finally, challenging the mice with a lethal dose of influenza virus to determine protection.



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Caption: Experimental workflow for the peptide vaccine model.

Detailed Protocols

Protocol 1: PA (224-233) Vaccine Formulation

This protocol describes the preparation of a water-in-oil emulsion for subcutaneous injection.

- **Peptide Reconstitution:** Dissolve the lyophilized PA (224-233) peptide in sterile DMSO to create a stock solution of 10 mg/mL. Further dilute in sterile PBS to a working concentration of 2 mg/mL.
- **Adjuvant Mixture:** For a single 100 µL dose, mix 50 µg of PA (224-233) peptide (25 µL of 2 mg/mL stock) with 30 µg of CpG ODN 1826. Adjust the final volume to 50 µL with sterile

PBS.

- **Emulsification:** Add the 50 μ L aqueous peptide/adjuvant mixture to 50 μ L of Incomplete Freund's Adjuvant (IFA).
- **Vortexing:** Vigorously vortex the mixture for at least 10 minutes until a stable, thick, white emulsion is formed. A stable emulsion will not separate upon standing and a drop will hold its shape when placed on a water surface.
- **Preparation for Injection:** Draw the emulsion into a 1 mL syringe fitted with a 23-gauge needle immediately before immunization.

Protocol 2: Mouse Immunization Schedule

This protocol outlines the immunization and boosting schedule for C57BL/6 mice.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Acclimation:** Allow mice to acclimate for at least one week before the start of the experiment.
- **Primary Immunization (Day 0):** Subcutaneously inject each mouse at the base of the tail with 100 μ L of the prepared vaccine emulsion containing 50 μ g of PA (224-233) peptide.
- **Booster Immunization (Day 14):** Administer a booster injection identical to the primary immunization.
- **Control Group:** A control group should be immunized with an emulsion containing the adjuvant and PBS but no peptide.
- **Sample Collection:** Euthanize mice 10-14 days after the final booster (Day 24-28) for immunological analysis (spleen collection). For challenge studies, proceed to Protocol 4.4.

Group	Day 0 (Primary)	Day 14 (Booster)
Vaccine Group	50 μ g PA (224-233) + 30 μ g CpG in IFA	50 μ g PA (224-233) + 30 μ g CpG in IFA
Control Group	30 μ g CpG in IFA	30 μ g CpG in IFA

Protocol 3: IFN- γ ELISpot Assay

This assay quantifies the number of peptide-specific, IFN- γ -secreting T-cells in the spleen.^{[8][9][10][11]}

- **Plate Preparation:** Pre-coat a 96-well ELISpot plate with an anti-mouse IFN- γ capture antibody according to the manufacturer's instructions. Block the plate to prevent non-specific binding.
- **Splenocyte Isolation:** Aseptically remove spleens from immunized and control mice. Prepare single-cell suspensions by mechanical dissociation through a 70 μ m cell strainer. Lyse red blood cells using ACK lysis buffer.
- **Cell Plating:** Add 2.5×10^5 splenocytes in 100 μ L of complete RPMI medium to each well of the ELISpot plate.
- **Stimulation:** Add 100 μ L of medium containing the PA (224-233) peptide to achieve a final concentration of 10 μ g/mL.
 - **Negative Control:** Add medium only.
 - **Positive Control:** Add a mitogen like Concanavalin A (ConA) or PHA.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- **Development:** Wash the plate and add a biotinylated anti-mouse IFN- γ detection antibody. Follow this with a streptavidin-enzyme conjugate (e.g., ALP or HRP) and the corresponding substrate to visualize the spots.
- **Analysis:** Air-dry the plate and count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per 10^6 splenocytes.

Protocol 4: In Vivo Cytotoxicity (CTL) Assay

This assay measures the ability of vaccine-induced CTLs to kill target cells presenting the specific peptide.

- **Target Cell Preparation:**
 - Isolate splenocytes from a naive, non-immunized C57BL/6 mouse.

- Split the cells into two populations.
- Population 1 (Target): Pulse with 10 µg/mL PA (224-233) peptide and label with a high concentration (e.g., 5 µM) of a fluorescent dye like CFSE (CFSE_{high}).
- Population 2 (Control): Leave unpulsed (or pulse with an irrelevant peptide) and label with a low concentration (e.g., 0.5 µM) of CFSE (CFSE_{low}).
- Cell Injection: Mix the CFSE_{high} and CFSE_{low} populations at a 1:1 ratio. Inject 1×10^7 total cells intravenously into each immunized and control mouse.
- In Vivo Killing: Allow 18-24 hours for in vivo killing to occur.
- Analysis: Harvest spleens from the recipient mice and analyze the cell populations by flow cytometry.
- Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = $[1 - (\text{Ratio in immunized} / \text{Ratio in control})] \times 100$ where Ratio = (% CFSE_{high} / % CFSE_{low}).

Protocol 5: Influenza Virus Challenge Study

This study evaluates the protective efficacy of the vaccine against a live viral challenge.^{[12][13]}

- Challenge: 14 days after the final booster immunization, lightly anesthetize mice and intranasally challenge them with a lethal dose (e.g., 5x LD₅₀) of mouse-adapted A/PR/8/34 virus in 50 µL of sterile PBS.
- Monitoring: Monitor the mice daily for 14 days post-infection.
- Data Collection: Record survival rates and daily body weight. A loss of more than 25-30% of initial body weight is a common endpoint for euthanasia.
- Analysis: Plot survival curves (Kaplan-Meier) and mean body weight change over time for both vaccinated and control groups.

Expected Quantitative Data

The following tables present hypothetical data to illustrate expected outcomes from the described experiments.

Table 1: Immunogenicity Assessment (Day 28)

Group	IFN- γ ELISpot (SFU / 106 cells)	In Vivo CTL Lysis (%)
PA (224-233) Vaccine	450 \pm 65	75 \pm 12
Adjuvant Control	25 \pm 8	5 \pm 3

| Naïve (Untreated) | < 10 | < 2 |

Table 2: Efficacy in Challenge Study

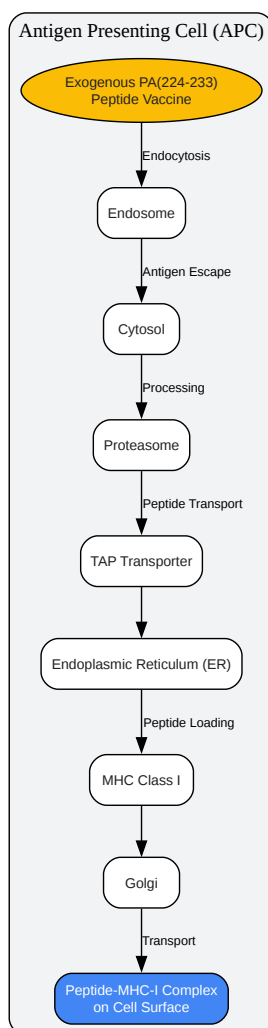
Group	Survival Rate (%)	Mean Weight Loss (Day 7 Peak)
PA (224-233) Vaccine	80% (8/10)	-12%

| Adjuvant Control | 0% (0/10) | -28% |

Signaling Pathways

MHC Class I Cross-Presentation Pathway

Peptide vaccines are composed of exogenous antigens. For these peptides to stimulate a CD8+ T-cell response, they must be taken up by professional Antigen Presenting Cells (APCs), such as dendritic cells, and presented on MHC Class I molecules—a process known as cross-presentation.^{[14][15][16]} This can occur via a cytosolic pathway, where the antigen escapes the endosome, is processed by the proteasome, and peptides are transported into the ER via TAP to load onto MHC-I molecules.^{[17][18]}

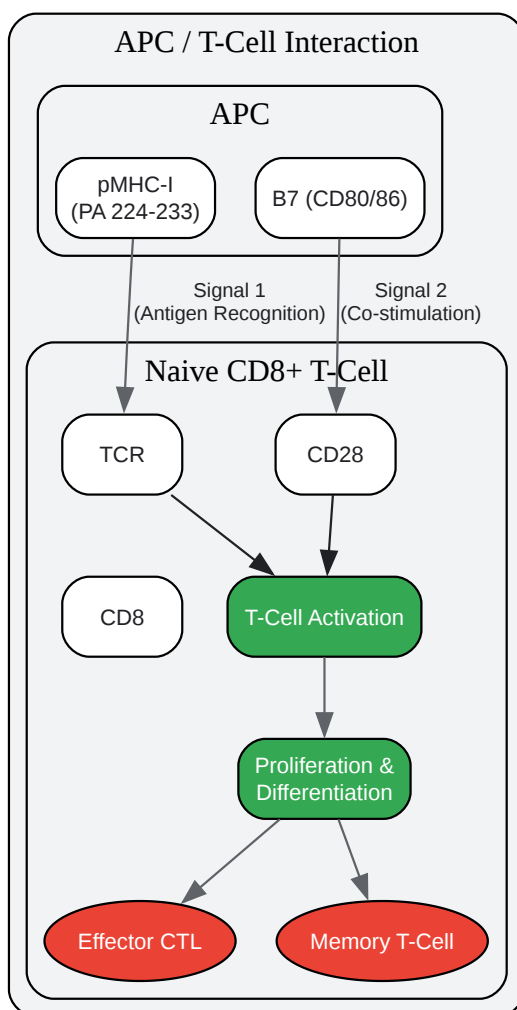


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Caption: MHC Class I cross-presentation of the peptide vaccine.

CD8+ T-Cell Activation

The activation of a naive CD8+ T-cell requires two main signals from the APC.[19] Signal 1 is the specific recognition of the peptide-MHC-I complex by the T-cell Receptor (TCR). Signal 2 is a co-stimulatory signal, typically from the interaction of CD28 on the T-cell with B7 molecules (CD80/CD86) on the APC. These signals, combined with cytokine signaling (Signal 3, e.g., IL-12), trigger T-cell proliferation and differentiation into effector cytotoxic T-lymphocytes (CTLs) and memory T-cells.[20][21]



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Caption: Signaling pathway for CD8+ T-cell activation.

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